molecular formula C32H44N2O2 B11704272 3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11704272
M. Wt: 488.7 g/mol
InChI Key: YAXRCLAUDDKJFK-UHFFFAOYSA-N
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Description

3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is an organic compound with the molecular formula C32H44N2O2. It is a member of the oxadiazole family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Heptyloxy)benzoyl]phenyl acetate
  • (4-(Heptyloxy)-2-hydroxyphenyl)(phenyl)methanone

Uniqueness

3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C32H44N2O2

Molecular Weight

488.7 g/mol

IUPAC Name

3-(4-heptoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C32H44N2O2/c1-3-5-7-8-10-24-35-30-22-20-28(21-23-30)31-33-32(36-34-31)29-18-16-27(17-19-29)26-14-12-25(13-15-26)11-9-6-4-2/h16-23,25-26H,3-15,24H2,1-2H3

InChI Key

YAXRCLAUDDKJFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C4CCC(CC4)CCCCC

Origin of Product

United States

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